[2-Fluoro-3-(2-methylphenyl)propyl](methyl)amine hydrochloride
Description
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Properties
IUPAC Name |
2-fluoro-N-methyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9-5-3-4-6-10(9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHBJPHHQSEOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-3-(2-methylphenyl)propylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
The biological activity of 2-Fluoro-3-(2-methylphenyl)propylamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of a fluorine atom enhances the compound's lipophilicity, facilitating its ability to cross cell membranes. Once inside the cells, it interacts with various enzymes, receptors, or ion channels, modulating their activity and leading to diverse biological effects.
Biological Activity Overview
The compound has been studied for its potential effects on various biological pathways. Key findings include:
- Receptor Interaction : The compound is believed to act as an allosteric modulator for certain receptors, enhancing the effects of agonists like acetylcholine (ACh) on human α7 nicotinic acetylcholine receptors (nAChRs) .
- Pharmacological Effects : In vitro studies have demonstrated that the compound can reverse cognitive impairments induced by scopolamine in animal models, suggesting potential applications in treating cognitive disorders .
Table 1: In Vitro Activity of Related Compounds
This table summarizes the potency and modulation effects of related compounds on human α7 nAChRs.
| Compound | R1 | R2 | EC50 (µM) | Max. Modulation (%) |
|---|---|---|---|---|
| 7p | H | Cl | 2.5 | 500 |
| 7b | Me | F | 1.9 | 600 |
| 7q | Me | Cl | 0.38 | 1200 |
| 7r | Et | Cl | 0.16 | 700 |
| 7a | Pr | Cl | 0.14 | 600 |
Note: EC50 refers to the concentration at which half the maximum modulation is observed .
Case Studies
- Cognitive Enhancement : A study investigated the effects of 2-Fluoro-3-(2-methylphenyl)propylamine hydrochloride on cognitive function in rodents. The results indicated significant improvements in memory performance in the novel object recognition (NOR) task after administration of the compound, suggesting its potential as a therapeutic agent for cognitive deficits .
- Inhibition Studies : Another research focused on the inhibition of lysosomal phospholipase A2 (LPLA2) by the compound. The study revealed that compounds similar to 2-Fluoro-3-(2-methylphenyl)propylamine hydrochloride exhibited strong inhibition of LPLA2, correlating with their potential to induce phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within cells .
Scientific Research Applications
Overview
2-Fluoro-3-(2-methylphenyl)propyl(methyl)amine hydrochloride is a synthetic compound that has garnered attention in scientific research due to its unique chemical properties. This compound is primarily studied for its potential applications in pharmacology, particularly as a modulator of neurotransmitter receptors and in medicinal chemistry.
Neuropharmacology
The compound has been investigated for its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that variations in the alkylamine group can significantly influence the potency of compounds acting on these receptors. For instance, increasing the size of the alkylamine group generally enhances the efficacy of related compounds in modulating nAChRs, suggesting that 2-Fluoro-3-(2-methylphenyl)propyl(methyl)amine hydrochloride may exhibit similar properties .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a template for developing new therapeutic agents. Its structural characteristics allow for modifications that can lead to improved pharmacological profiles. Studies have shown that altering substituents on the aromatic ring can yield compounds with enhanced biological activity, making it a valuable candidate for drug development .
Structure-Activity Relationship Studies
The compound is also utilized in structure-activity relationship (SAR) studies to understand how different molecular modifications affect biological activity. By systematically varying the chemical structure, researchers can identify which modifications lead to desired therapeutic effects, thereby streamlining the drug development process .
Case Study 1: Modulation of nAChRs
A study focused on synthesizing a series of arylpyrid-3-ylmethanones revealed insights into how variations in alkyl groups impact receptor modulation. Compounds similar to 2-Fluoro-3-(2-methylphenyl)propyl(methyl)amine hydrochloride were shown to have varying degrees of activity, with specific configurations yielding significant modulation at low concentrations .
| Compound Structure | EC50 (µM) | Maximum Modulation (%) |
|---|---|---|
| Unsubstituted Amino | 1.0 | 35 |
| Ethyl Substituted | 0.18 | 1200 |
| Propyl Substituted | 0.22 | 1000 |
Case Study 2: Development of Positive Allosteric Modulators
Another investigation into positive allosteric modulators for metabotropic glutamate receptors highlighted the importance of fluorinated compounds in enhancing receptor function. The incorporation of fluorine atoms into the molecular structure often results in increased potency and selectivity, aligning with findings related to 2-Fluoro-3-(2-methylphenyl)propyl(methyl)amine hydrochloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
